molecular formula C9H19ClO B13642546 4-(Chloromethyl)-1-methoxy-4-methylhexane

4-(Chloromethyl)-1-methoxy-4-methylhexane

Cat. No.: B13642546
M. Wt: 178.70 g/mol
InChI Key: UUZOGQWZMWFUGP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-4-methylhexane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of a hexane derivative with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the chloromethylation process can be optimized by using alternative chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide (ZnI₂) in a solvent like dichloromethane (CH₂Cl₂) . This method offers good yields and is more environmentally friendly compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxy-4-methylhexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

    Reduction: Reducing agents like LiAlH₄ in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-1-methoxy-4-methylhexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylhexane largely depends on the functional groups present. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding and other interactions with molecular targets. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-methoxy-4-methylpentane
  • 4-(Chloromethyl)-1-methoxy-4-methylheptane
  • 4-(Chloromethyl)-1-methoxy-4-methylbutane

Uniqueness

4-(Chloromethyl)-1-methoxy-4-methylhexane is unique due to its specific combination of functional groups and the hexane backbone, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and applications in various fields.

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

4-(chloromethyl)-1-methoxy-4-methylhexane

InChI

InChI=1S/C9H19ClO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3

InChI Key

UUZOGQWZMWFUGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCOC)CCl

Origin of Product

United States

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